molecular formula C8H12Cl2N4 B6218294 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride CAS No. 2751620-59-2

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride

Cat. No. B6218294
CAS RN: 2751620-59-2
M. Wt: 235.1
InChI Key:
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Description

2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride (2-IPE-DHC) is an organic compound that has been studied extensively for its potential use in a variety of scientific research applications. It is a synthetic compound that has been used in research studies for its ability to interact with certain receptor sites in the body and its potential to provide therapeutic benefits. 2-IPE-DHC is also known as 2-imidazolepropionic acid ethyl ester dihydrochloride, and it is a derivative of the imidazolepropionic acid family. It is a white crystalline powder that is highly soluble in water and has a melting point of about 191°C.

Scientific Research Applications

2-IPE-DHC has been studied extensively for its potential use in a variety of scientific research applications. It has been used in studies to investigate the effects of its interaction with certain receptor sites in the body, as well as its potential therapeutic benefits. It has also been used in studies to investigate the pharmacological properties of drugs and to assess the safety and efficacy of new drug candidates. Additionally, 2-IPE-DHC has been used in studies to investigate the effects of certain drugs on the brain and to assess the potential for drug interactions.

Mechanism of Action

2-IPE-DHC has been shown to interact with certain receptor sites in the body, such as the serotonin 5-HT2A receptor. This interaction leads to the activation of the receptor, which in turn leads to the release of certain neurotransmitters. These neurotransmitters are responsible for a variety of physiological processes, such as the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
2-IPE-DHC has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anxiolytic effect, which means it has the ability to reduce anxiety. It has also been shown to have an antidepressant effect, which means it has the ability to reduce depression. Additionally, 2-IPE-DHC has been shown to have an anti-inflammatory effect, which means it has the ability to reduce inflammation.

Advantages and Limitations for Lab Experiments

2-IPE-DHC has a number of advantages and limitations for use in laboratory experiments. One advantage of using 2-IPE-DHC is that it is highly soluble in water, which makes it easy to use in laboratory experiments. Additionally, it is relatively inexpensive and readily available. However, it has some limitations as well. For example, it is not very stable and can degrade over time. Additionally, it is not very well absorbed by the body, which can limit its effectiveness in certain experiments.

Future Directions

There are a number of potential future directions for research involving 2-IPE-DHC. One potential direction is to further investigate its potential therapeutic benefits and to develop new drugs based on its mechanism of action. Additionally, further research could be conducted to investigate its potential interactions with other drugs and to assess its potential for drug interactions. Additionally, research could be conducted to investigate its potential effects on the brain and to assess its potential for use in the treatment of neurological disorders. Finally, further research could be conducted to investigate its potential for use in the treatment of cancer and other diseases.

Synthesis Methods

2-IPE-DHC is synthesized by a two-step process involving the reaction of an amine with an acid. The first step involves the reaction of 2-aminopyridine with ethyl chloroformate to form an ethyl ester of 2-imidazolepropionic acid. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the ethyl ester of 2-imidazolepropionic acid with hydrochloric acid to form 2-IPE-DHC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine dihydrochloride' involves the reaction of 2-chloro-3H-imidazo[4,5-c]pyridine with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-chloro-3H-imidazo[4,5-c]pyridine", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-chloro-3H-imidazo[4,5-c]pyridine is reacted with excess ethylenediamine in a solvent such as ethanol or methanol at a temperature of 50-60°C for 12-24 hours.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-amine.", "Step 3: The dihydrochloride salt can be isolated by filtration and washed with a suitable solvent such as diethyl ether or ethanol." ] }

CAS RN

2751620-59-2

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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